molecular formula C24H26O7S2 B290201 2,2'-((((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))bis(sulfanediyl))bis(benzofuran-5-ol)

2,2'-((((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))bis(sulfanediyl))bis(benzofuran-5-ol)

Cat. No.: B290201
M. Wt: 490.6 g/mol
InChI Key: DMBAUWFSIYUJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-((((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))bis(sulfanediyl))bis(benzofuran-5-ol) is a complex organic compound characterized by its unique structure, which includes multiple ethoxy and sulfanyl groups attached to a benzofuran core

Properties

Molecular Formula

C24H26O7S2

Molecular Weight

490.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[(5-hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy]ethoxy]ethoxy]ethylsulfanyl]-1-benzofuran-5-ol

InChI

InChI=1S/C24H26O7S2/c25-19-1-3-21-17(13-19)15-23(30-21)32-11-9-28-7-5-27-6-8-29-10-12-33-24-16-18-14-20(26)2-4-22(18)31-24/h1-4,13-16,25-26H,5-12H2

InChI Key

DMBAUWFSIYUJMK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C=C(O2)SCCOCCOCCOCCSC3=CC4=C(O3)C=CC(=C4)O

Canonical SMILES

C1=CC2=C(C=C1O)C=C(O2)SCCOCCOCCOCCSC3=CC4=C(O3)C=CC(=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-((((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))bis(sulfanediyl))bis(benzofuran-5-ol) typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of sulfanyl and ethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient production of the compound with consistent quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2,2'-((((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))bis(sulfanediyl))bis(benzofuran-5-ol) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ethoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or thiolates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2,2'-((((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))bis(sulfanediyl))bis(benzofuran-5-ol) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2'-((((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))bis(sulfanediyl))bis(benzofuran-5-ol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethyl)-1-benzofuran-5-ol
  • 2-(2-Mercaptoethyl)-1-benzofuran-5-ol
  • 2-(2-Ethoxyethyl)-1-benzofuran-5-ol

Uniqueness

2,2'-((((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))bis(sulfanediyl))bis(benzofuran-5-ol) is unique due to its multiple ethoxy and sulfanyl groups, which confer distinct chemical properties and reactivity. This structural complexity allows for a wide range of chemical modifications and applications, setting it apart from simpler benzofuran derivatives.

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